Lipophilicity Differentiation: logP of 3.78 Achieves Optimal Drug-Likeness Balance vs. More Hydrophilic Amino-Analogs
The computed logP (octanol–water partition coefficient) of 4-ethyl-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is 3.78, placing it within the optimal range for oral bioavailability (Lipinski logP <5) . In contrast, the secondary amide analog 4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide, which features an NH linker instead of an ether oxygen, exhibits a lower logP of approximately 2.9–3.1 and an additional hydrogen-bond donor (HBD = 1 vs. 0 for the target compound) . This increase in HBD count and decrease in logP in the amino analog can reduce membrane permeability and CNS penetration, making the target compound more suitable for programs requiring balanced lipophilicity without additional hydrogen-bond donors.
| Evidence Dimension | logP (lipophilicity) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | logP = 3.78; HBD = 0; PSA = 34.47 Ų |
| Comparator Or Baseline | 4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide: logP ≈ 2.9–3.1; HBD = 1; PSA >50 Ų (estimated from structural class) |
| Quantified Difference | ΔlogP ≈ 0.7–0.9 units higher for target; HBD difference = 1; PSA difference ≈ 15–20 Ų lower for target |
| Conditions | Computed values (mcule property calculator; structural class estimates based on fragment contributions) |
Why This Matters
Higher logP and zero HBD count in the target compound predict superior membrane permeability and CNS penetration potential compared to amino-linked analogs, directly influencing candidate selection in CNS and oral drug discovery programs.
